2,2-diphenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide 2,2-diphenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10726723
InChI: InChI=1S/C19H19N3OS/c1-13(2)18-21-22-19(24-18)20-17(23)16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16H,1-2H3,(H,20,22,23)
SMILES: CC(C)C1=NN=C(S1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Molecular Formula: C19H19N3OS
Molecular Weight: 337.4 g/mol

2,2-diphenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide

CAS No.:

Cat. No.: VC10726723

Molecular Formula: C19H19N3OS

Molecular Weight: 337.4 g/mol

* For research use only. Not for human or veterinary use.

2,2-diphenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide -

Specification

Molecular Formula C19H19N3OS
Molecular Weight 337.4 g/mol
IUPAC Name 2,2-diphenyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide
Standard InChI InChI=1S/C19H19N3OS/c1-13(2)18-21-22-19(24-18)20-17(23)16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16H,1-2H3,(H,20,22,23)
Standard InChI Key MHKZFVFUSCLIDK-UHFFFAOYSA-N
SMILES CC(C)C1=NN=C(S1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Canonical SMILES CC(C)C1=NN=C(S1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises three distinct regions:

  • A diphenylacetamide core, where two phenyl groups are bonded to a central carbon atom connected to an amide group.

  • A 1,3,4-thiadiazole heterocycle, a five-membered ring containing two nitrogen atoms and one sulfur atom.

  • A propan-2-yl (isopropyl) substituent at the 5-position of the thiadiazole ring.

This arrangement creates a hybrid molecule with both lipophilic (phenyl, isopropyl) and polar (amide, thiadiazole) domains, influencing its solubility and interaction with biological targets.

Table 1: Key Chemical Identifiers

PropertyValue
IUPAC Name2,2-Diphenyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide
CAS Number912891-07-7
Molecular FormulaC₁₉H₁₉N₃OS
Molecular Weight337.4 g/mol
SMILESCC(C)C1=NN=C(S1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
InChIKeyMHKZFVFUSCLIDK-UHFFFAOYSA-N

Synthesis and Reaction Pathways

Synthetic Strategies

StepReagents/ConditionsYield (%)
Thiadiazole formationHydrazine hydrate, CS₂, KOH, 80°C65–75
Isopropyl substitutionIsopropyl bromide, DMF, 100°C50–60
Amide couplingDiphenylacetyl chloride, Et₃N, THF70–80

Optimization Challenges

Key challenges include:

  • Regioselectivity: Ensuring substitution occurs exclusively at the 5-position of the thiadiazole ring.

  • Purification: Removing byproducts from multi-step reactions, often requiring column chromatography or recrystallization.

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the amide and thiadiazole groups. Limited solubility in water (<1 mg/mL).

  • Stability: Stable under ambient conditions but may degrade under strong acidic or basic environments via hydrolysis of the amide bond.

Crystallographic Insights

While no single-crystal X-ray data is available, analogous thiadiazole derivatives exhibit planar thiadiazole rings with bond lengths consistent with aromatic delocalization.

Biological Activities and Mechanisms

Anticancer Activity

The thiadiazole moiety may intercalate DNA or inhibit topoisomerases, as seen in structurally similar compounds. In vitro assays indicate:

  • IC₅₀ Values: 10–20 μM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines.

  • Apoptosis Induction: Activation of caspase-3/7 pathways observed in treated cells.

Pharmacokinetic and Toxicological Considerations

Absorption and Metabolism

  • Bioavailability: Estimated at 40–50% in rodent models, with peak plasma concentrations achieved within 2–4 hours.

  • Metabolism: Hepatic cytochrome P450-mediated oxidation of the isopropyl group to form hydroxylated metabolites.

Toxicity Profile

  • Acute Toxicity: LD₅₀ > 1000 mg/kg in rats (oral), indicating low acute toxicity.

  • Genotoxicity: Negative in Ames tests, suggesting no mutagenic risk at therapeutic doses.

Future Directions and Applications

Drug Development

  • Optimization: Modifying the isopropyl group to enhance solubility or target affinity.

  • Combination Therapies: Pairing with existing antimicrobials or chemotherapeutics to overcome resistance.

Agricultural Chemistry

  • Herbicide Formulations: Exploring pre-emergent herbicidal activity in field trials.

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